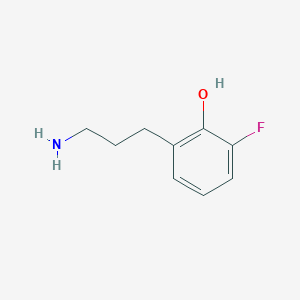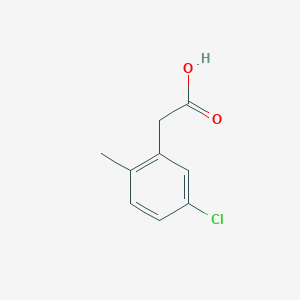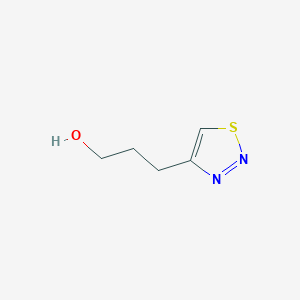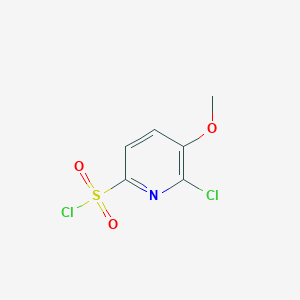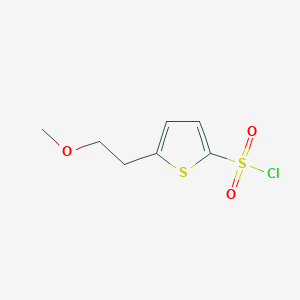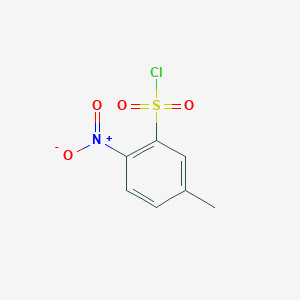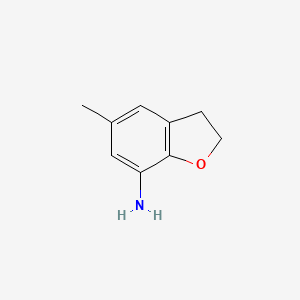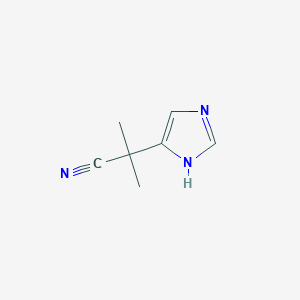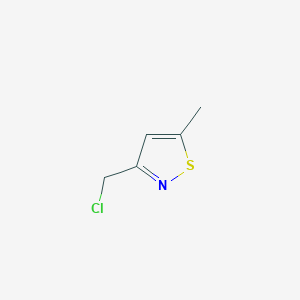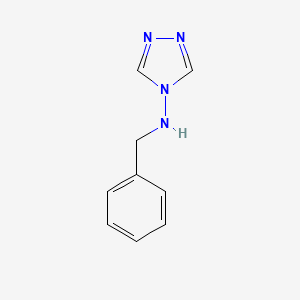
2-methyloct-3-yn-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyloct-3-yn-2-amine: is an organic compound with the molecular formula C9H17N It is a member of the amine family, characterized by the presence of an amino group attached to a carbon chain This compound is notable for its unique structure, which includes a triple bond (alkyne) and a branched carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyloct-3-yn-2-amine typically involves the reaction of an appropriate alkyne with an amine. One common method is the alkylation of propargylamine with a suitable alkyl halide under basic conditions. The reaction can be represented as follows:
[ \text{R-C≡C-H} + \text{R’-NH}_2 \rightarrow \text{R-C≡C-NH-R’} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel can be employed to facilitate the reaction under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyloct-3-yn-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenated compounds and strong bases like sodium hydride are often used.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: 2-Methyloct-3-yn-2-amine is used as a building block in organic synthesis. Its unique structure allows it to participate in various coupling reactions, making it valuable in the synthesis of complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to form stable complexes with metal ions makes it useful in the design of metal-based drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 2-methyloct-3-yn-2-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the alkyne group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-Methylbut-3-yn-2-amine
- 2-Methylhex-3-yn-2-amine
- 2-Methylhept-3-yn-2-amine
Comparison: 2-Methyloct-3-yn-2-amine is unique due to its longer carbon chain, which can influence its physical and chemical properties. Compared to shorter-chain analogs, it may exhibit different solubility, reactivity, and biological activity. The presence of the alkyne group also distinguishes it from other amines, providing unique opportunities for chemical modifications and applications.
Propiedades
IUPAC Name |
2-methyloct-3-yn-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-4-5-6-7-8-9(2,3)10/h4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHDKLDFVKIJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC(C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
